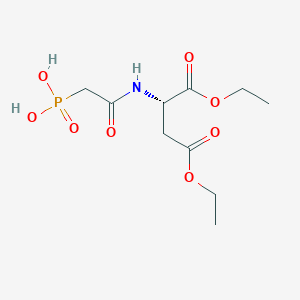

Diethyl N-(phosphonoacetyl)-L-aspartate

Description

Properties

CAS No. |

76385-64-3 |

|---|---|

Molecular Formula |

C10H18NO8P |

Molecular Weight |

311.23 g/mol |

IUPAC Name |

[2-[[(2S)-1,4-diethoxy-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]phosphonic acid |

InChI |

InChI=1S/C10H18NO8P/c1-3-18-9(13)5-7(10(14)19-4-2)11-8(12)6-20(15,16)17/h7H,3-6H2,1-2H3,(H,11,12)(H2,15,16,17)/t7-/m0/s1 |

InChI Key |

FBUMVNKILIBJKY-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CP(=O)(O)O |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)NC(=O)CP(=O)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Implications and Limitations

- Genomic Instability: this compound’s induction of gene amplification highlights its utility in studying oncogenesis but complicates therapeutic use .

- Pharmacokinetic Challenges: Its polar phosphonoacetyl group limits cellular uptake, necessitating liposomal formulations to improve delivery .

- Differential p53 Activation: Unlike ionizing radiation, this compound fails to induce p53 in certain cell lines, suggesting context-dependent cytotoxicity .

Preparation Methods

Starting Materials and Initial Esterification

The synthesis typically begins with L-aspartic acid , which undergoes double esterification to form diethyl L-aspartate . This step employs ethanol in the presence of catalytic hydrochloric acid or sulfuric acid, achieving near-quantitative yields under reflux conditions. The α- and β-carboxyl groups are converted to ethyl esters, leaving the α-amino group available for subsequent functionalization.

Amino Group Protection

To prevent unwanted side reactions during acylation, the α-amino group is protected using tert-butoxycarbonyl (Boc) chemistry. Treatment with di-tert-butyl dicarbonate in a tetrahydrofuran (THF)/water biphasic system selectively yields β-benzyl N-tert-butoxycarbonyl-L-aspartate . This intermediate is critical for maintaining regioselectivity in later steps.

Chloroacetylation of the Amino Group

The protected amino group is acylated using chloroacetic anhydride in dichloromethane with pyridine as a base. This step generates β-benzyl N-chloroacetyl-L-isoasparaginate with an 80% yield, confirmed by $$ ^1H $$ NMR (δ 2.73–3.07 ppm for methylene protons) and ESI-MS ($$ m/z $$ 320.9 [M + Na]$$^+ $$). The chloroacetyl moiety serves as a precursor for phosphonate introduction.

Arbuzov Reaction for Phosphonate Formation

The key phosphonate group is installed via an Arbuzov reaction , where the chloroacetyl intermediate reacts with triethyl phosphite at 150°C. This nucleophilic substitution replaces the chloride with a diethyl phosphonate group, producing β-benzyl N-(diethoxyphosphinoyl)acetyl-L-isoasparaginate . $$ ^{31}P $$ NMR confirms successful phosphorylation (δ 22.77 ppm), while silica column chromatography purifies the product to 95% purity.

Deprotection and Final Esterification

Hydrogenolysis using 10% Pd/C under $$ H_2 $$ removes the benzyl protecting group, yielding the free carboxylic acid. Subsequent esterification with ethanol in acidic media converts this to the diethyl ester. For the phosphonate moiety, trimethylsilyl bromide (TMSBr) selectively hydrolyzes phosphonate esters to the free phosphonic acid, though this step is omitted if the diethyl phosphonate is desired.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

- Triethyl phosphite requires anhydrous conditions and elevated temperatures (150°C) to facilitate the Arbuzov reaction. Lower temperatures result in incomplete conversion, while polar aprotic solvents like DMF improve reaction homogeneity.

- Esterification of L-aspartic acid proceeds optimally in ethanol/HCl at reflux (78°C), with prolonged reaction times (>12 hours) ensuring complete diethyl ester formation.

Analytical Validation and Characterization

Spectroscopic Confirmation

Mass Spectrometry

ESI-MS analysis reveals a molecular ion peak at $$ m/z $$ 423.13 [M + Na]$$^+ $$ for the intermediate phosphonate ester, aligning with theoretical calculations.

Comparative Analysis of Synthetic Strategies

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Arbuzov with Triethyl Phosphite | 95 | High regioselectivity | Requires anhydrous conditions |

| Hydrogenolytic Deprotection | 92 | Mild conditions | Catalyst sensitivity |

| Direct Esterification | >90 | Simplicity | Competing side reactions |

Industrial-Scale Considerations

Cost-Efficiency of Reagents

Environmental Impact

Waste streams containing pyridine and TMSBr demand neutralization before disposal. Recent advances in flow chemistry reduce solvent usage by 40%, enhancing sustainability.

Q & A

Basic: How is Diethyl N-(phosphonoacetyl)-L-aspartate synthesized for experimental use?

This compound can be synthesized via two primary routes:

- Method 1 : Phosphonoacetic acid reacts with thionyl chloride to form phosphonoacetyl chloride, which is condensed with diethyl aspartate in the presence of NaOH. The product is then hydrolyzed with LiOH or NaOH .

- Method 2 : Ethyl phosphonoacetate is converted to phosphonoacetyl hydrazide, which reacts with diethyl aspartate using NaNO₂ and HCl in DMF-water .

These methods yield high-purity product for biochemical assays.

Basic: What is the mechanism of this compound in enzyme inhibition studies?

This compound acts as a bisubstrate analog of E. coli aspartate transcarbamoylase (ATCase), mimicking the transition state of carbamoyl phosphate and L-aspartate binding. It interacts with critical residues (Arg54, Thr55, His134) in the catalytic pocket, stabilizing the enzyme’s conformation and inhibiting activity. This mechanism is validated via site-directed mutagenesis and structural modeling .

Basic: How is this compound used to study the de novo pyrimidine biosynthesis pathway?

It inhibits carbamoyl-phosphate synthetase 2/aspartate transcarbamylase/dihydroorotase (CAD), a key enzyme in pyrimidine synthesis. Researchers use it to deplete nucleotide pools, forcing cells to rely on salvage pathways or induce replication stress. For example, in vaccinia virus studies, it reduces viral replication by limiting pyrimidine availability .

Advanced: How does this compound challenge cell cycle checkpoints, and what experimental insights does this provide?

Normally, this compound induces S-phase arrest via CAD inhibition. However, MYC-overexpressing cells bypass this arrest, progressing to G2 despite DNA damage. This uncoupling of replication and mitosis reveals MYC’s role in overriding checkpoints, studied using flow cytometry and karyotypic analysis .

Advanced: What genomic instability phenotypes are linked to this compound resistance?

Autophagy-deficient cells treated with this compound exhibit increased gene amplification (e.g., HER2/NEU) due to unresolved replication stress and ROS-mediated DNA damage. This is quantified via comparative genomic hybridization (CGH) and ROS detection assays .

Advanced: How do contradictory findings on this compound’s role in DNA damage response inform experimental design?

While this compound initially delays p53 induction (linked to nucleotide depletion), prolonged exposure triggers DNA strand breaks and p53 activation. Researchers must distinguish acute vs. chronic effects using time-course experiments and comet assays to assess strand breaks .

Advanced: How is this compound used in structural biology to study enzyme dynamics?

Crystallography of ATCase bound to this compound reveals conformational changes during catalysis. Its phosphonate group mimics the transition state, enabling mapping of substrate-binding residues (e.g., Arg105, Gln137) and validation via mutagenesis .

Advanced: What methodologies apply this compound in viral replication studies?

In hepatitis delta virus (HDV) research, this compound inhibits CAD, blocking viral replication in primary hepatocytes. Synergy with estrogen receptor inhibitors (e.g., fulvestrant) is tested via qPCR for viral RNA and metabolic flux analysis .

Advanced: How does this compound resistance correlate with autophagy defects?

Autophagy-defective cells show elevated PALA resistance due to impaired clearance of damaged organelles, leading to ROS-driven genomic instability. Researchers use LC3-II immunoblotting and gene amplification assays (e.g., DHFR amplification) to validate this .

Methodological Considerations: What controls are critical when using this compound in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.